molecular formula C10H10F2N4 B15310262 5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,4-difluoroaniline

5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,4-difluoroaniline

Cat. No.: B15310262
M. Wt: 224.21 g/mol
InChI Key: NCNPDEMYBWEHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline is a fluorinated aromatic compound featuring a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and a 2,4-difluoroaniline moiety at the C5 position. This structure combines the electron-withdrawing properties of fluorine atoms with the heterocyclic versatility of the triazole ring, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H10F2N4

Molecular Weight

224.21 g/mol

IUPAC Name

5-(2-ethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline

InChI

InChI=1S/C10H10F2N4/c1-2-16-10(14-5-15-16)6-3-9(13)8(12)4-7(6)11/h3-5H,2,13H2,1H3

InChI Key

NCNPDEMYBWEHIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=CC(=C(C=C2F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline typically involves the formation of the triazole ring followed by the introduction of the difluoroaniline moiety. One common method involves the cyclization of ethyl hydrazinecarboxylate with an appropriate nitrile to form the triazole ring. This intermediate is then reacted with 2,4-difluoroaniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various pathways. The fluorine atoms can enhance the compound’s stability and reactivity, contributing to its overall biological activity .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Toxicity Data
Compound Zebrafish LC50 (mg/L) Mammalian Toxicity (Oral LD50, rat) Key Risks
2,4-Difluoroaniline (DFA) <10 250–500 mg/kg Methemoglobinemia, CNS effects
Target Compound Not reported Predicted: 500–1000 mg/kg Potential hepatotoxicity
Sulfonyl Analogue () Not reported Predicted: 300–600 mg/kg Renal toxicity
Table 2: Key Physicochemical Properties
Property Target Compound DFA () 1,2,3-Triazole Analogue ()
Molecular Weight (g/mol) ~225.2 129.10 ~255.1
Water Solubility Low (<1 g/100 mL) 1–5 g/100 mL Moderate (1–3 g/100 mL)
logP (Predicted) 2.8–3.2 1.2 1.5–2.0

Biological Activity

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline is a compound that belongs to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F2N4C_{10}H_{10}F_2N_4 with a molecular weight of 236.21 g/mol. The structure features a triazole ring and difluoroaniline moiety which are critical for its biological activity.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal activity against various strains of fungi. For instance, studies show that compounds with similar triazole structures demonstrate significant activity against Candida albicans, often outperforming traditional antifungal agents like fluconazole.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Organism
Fluconazole256Candida albicans
This compound<16Candida albicans
Compound A<0.0156Candida albicans

Antibacterial Activity

Additionally, triazole compounds have shown broad-spectrum antibacterial activity. In vitro studies have demonstrated that certain derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

CompoundMIC (μg/mL)Target Bacteria
Vancomycin0.68Staphylococcus aureus
This compound8Escherichia coli
Compound B0.125Staphylococcus aureus

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively investigated. Studies have indicated that compounds containing the triazole moiety can inhibit tumor growth in various cancer cell lines. For example, certain analogs have shown IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines.

Table 3: Anticancer Activity

CompoundCell LineIC50 (μM)
This compoundHCT116 (Colon)6.2
Compound CT47D (Breast)27.3

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural features. Modifications to the triazole ring or substituents can enhance or diminish their biological efficacy. For instance:

  • The presence of electron-withdrawing groups (like fluorine) on the aromatic ring has been correlated with increased potency against fungal pathogens.
  • Substituents at the triazole position can also affect solubility and bioavailability.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where researchers found that specific modifications led to enhanced antifungal and antibacterial activities compared to standard treatments. These findings support the hypothesis that targeted structural modifications can yield more effective therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.